2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
The primary target of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . This compound has shown extremely strong PI3Kα inhibitory activity .
Mode of Action
The compound interacts with its target, PI3Kα, inhibiting its activity. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kα affects multiple downstream pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation. By inhibiting PI3Kα, this compound can potentially disrupt these pathways, leading to altered cell behavior .
Result of Action
The result of the action of this compound is the inhibition of PI3Kα activity. This inhibition can lead to the disruption of various cellular processes controlled by PI3Kα, potentially leading to effects such as reduced cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the reaction of thiazole derivatives with pyridine carboxylic acids. One common method includes the reaction of thiazole with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of reactive intermediates and high temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine carboxylic acids: These compounds have a similar pyridine ring with a carboxylic acid group but lack the thiazole ring.
Uniqueness: 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOVNBGEVRHQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234668 | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-67-0 | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927801-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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